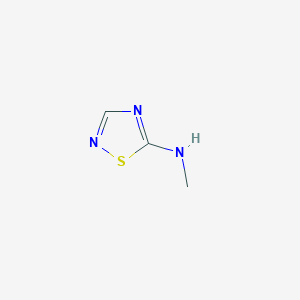
N-methyl-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the thiadiazole ring imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.
作用机制
Target of Action
N-methyl-1,2,4-thiadiazol-5-amine primarily targets neurons in the brain . The essential features of this moiety responsible for anticonvulsant activity include an electron-donor group, a hydrophobic aryl ring, a distal hydrophobic site, and a hydrogen bonding domain .
Mode of Action
The compound interacts with its neuronal targets by preventing neurons from firing in the brain . This is achieved by releasing chloride ions due to the GABAA pathway . Furthermore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
The compound affects the GABAA pathway, which is crucial for the regulation of neuronal excitability . It also impacts the DNA replication process, thereby affecting the proliferation of cells .
Pharmacokinetics
The incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazol ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of neuronal firing in the brain, leading to anticonvulsant effects . Additionally, it disrupts DNA replication processes, inhibiting the proliferation of bacterial and cancer cells .
Action Environment
The compound’s lipophilicity, conferred by the aromatic substituent at the 2nd position of the 1,3,4-thiadiazol ring, may influence its distribution and accumulation in different tissues .
准备方法
Synthetic Routes and Reaction Conditions
N-methyl-1,2,4-thiadiazol-5-amine can be synthesized through several methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the reaction of hydrazonoyl chloride derivatives with triethylamine in acetonitrile . These reactions typically occur under mild conditions and yield the desired thiadiazole derivatives efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-methyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of N-alkylated derivatives.
科学研究应用
N-methyl-1,2,4-thiadiazol-5-amine has numerous applications in scientific research:
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities but different structural properties.
1,2,3-Thiadiazole: Known for its antiviral and antibacterial properties.
1,2,5-Thiadiazole: Exhibits unique chemical reactivity due to its distinct ring structure.
Uniqueness
N-methyl-1,2,4-thiadiazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its N-methyl group enhances its stability and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
N-methyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-4-3-5-2-6-7-3/h2H,1H3,(H,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOGTEHETWKJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














